

Application Notes and Protocols for Neodiosmin Extraction from Citrus Peels

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodiosmin, a flavone glycoside found in various citrus peels, has garnered significant attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The efficient extraction of **neodiosmin** from citrus waste streams is a critical step for its further investigation and potential commercialization in the pharmaceutical and nutraceutical industries. These application notes provide a comprehensive overview and detailed protocols for the extraction of **neodiosmin** from citrus peels using various methods.

Neodiosmin (diosmetin-7-O-neohesperidoside) is an isomer of diosmin (diosmetin-7-O-rutinoside), differing in the stereochemistry of the glycosidic linkage. While both may be present in citrus peels, this document focuses on methods applicable to the extraction of **neodiosmin**. It is important to note that some analytical methods may not differentiate between these two isomers, and the term "diosmin" is sometimes used in the literature to refer to a mixture or without specifying the isomer.

Data Presentation: Quantitative Analysis of Flavonoid Extraction from Citrus Peels

The following tables summarize quantitative data from various studies on the extraction of flavonoids, including **neodiosmin** and related compounds, from citrus peels. This data allows







for a comparative assessment of the efficiency of different extraction techniques.

Table 1: Yield of **Neodiosmin** and Other Major Flavonoids from Citrus Peels using Various Extraction Methods



Citrus Variety	Extractio n Method	Target Flavonoid	Solvent	Key Paramete rs	Yield	Referenc e
Persian Lemon (Citrus latifolia) Waste	Ultrasound -Assisted Extraction (UAE)	Neodiosmi n	Ethanol	Optimal conditions determined by RSM	18.59 ± 0.13 mg/g dw	[1]
Lemon (Citrus limon)	Microwave- Assisted Extraction (MAE) followed by purification	Diosmin	80% (v/v) Ethanol	80 °C, 50 min, 1:10 solid-to- liquid ratio	Enrichment factor of 4.5	[2]
Sweet Orange (Citrus sinensis)	Ultrasound -Assisted Extraction (UAE)	Total Phenolic Content	45% (v/v) Ethanol	35 min, 90% amplitude, 100% pulse	Not specified for neodiosmin	[3]
Clementine (Citrus clementina	Microwave- Assisted Extraction (MAE)	Total Carotenoid s	68% Hexane	561 W, 7.64 min, 43 mL/g solvent-to- solid ratio	186.55 μg/g DM	[4]
Orange (Citrus sinensis)	Convention al Solvent Extraction	Total Phenolic Content	63.93% Ethanol	Not specified	1522 mg GAE/100 g	[5]
Grapefruit	Ethanolic Extraction	Hesperidin	Ethanol	Not specified	28.51 mg/g of extract	[6]
Oranges	Ethanolic Extraction	Hesperidin	Ethanol	Not specified	24.96 mg/g of extract	[6]







Table 2: Optimal Parameters for Different Extraction Techniques for Flavonoids from Citrus Peels



Method	Parameter	Optimal Value/Range	Citrus Source	Reference
Ultrasound- Assisted S Extraction (UAE)	Solvent	45-70% Ethanol	Orange, Lemon	[3][7]
Temperature 3	80-50 °C	Orange	[3][8]	
Time 3	35-40 min	Orange	[3][7]	
Ultrasonic 90 Power/Amplitude	00-110 W	Orange	[3]	
Solid-to-Liquid Ratio	.:70 (g/mL)	Orange	[7]	
Microwave- Assisted S Extraction (MAE)	Solvent	66-80% Ethanol	Mandarin, Lemon	[2][9]
Temperature 8	80 °C	Lemon	[2]	
Time 4	19 s - 50 min	Mandarin, Lemon	[2][9]	
Microwave 19	.52-561 W	Mandarin, Clementine	[4][9]	
·	.:10 - 1:16 g/mL)	Lemon, Mandarin	[2][9]	
Enzyme-Assisted Extraction (EAE)	Enzyme	Cellulase, Pectinase	General Citrus	[8]
Enzyme 1 Concentration	5-2.5% (w/w)	General Citrus	[8]	
Temperature 5	50 °C	General Citrus	[8]	
Time 1	.20 min	General Citrus	[8]	
pH 4.	1.5	General Citrus		



Conventional Solvent Extraction	Solvent	Methanol, Ethanol	General Citrus
(Maceration/Sox hlet)	Temperature	Room Temperature (Maceration) to Boiling Point of Solvent (Soxhlet)	General Citrus
Time	12-24 h (Maceration) to 6-8 h (Soxhlet)	General Citrus	
Solid-to-Liquid Ratio	1:10 to 1:20 (g/mL)	General Citrus	-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the extraction of **neodiosmin** from citrus peels.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Neodiosmin

Objective: To extract **neodiosmin** from citrus peels using ultrasonication to enhance extraction efficiency.

Materials:

- Dried and powdered citrus peels
- Ethanol (70%, v/v)
- · Ultrasonic bath or probe sonicator
- · Beaker or flask



- Stirring plate and magnetic stirrer (optional)
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Analytical balance

- Sample Preparation: Weigh 10 g of dried and powdered citrus peel.
- Solvent Addition: Place the powdered peel into a 250 mL beaker and add 150 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:15 (g/mL).
- Ultrasonication:
 - Place the beaker in an ultrasonic bath.
 - Set the temperature to 40°C.
 - Sonicate for 30 minutes. Ensure the water level in the bath is adequate to cover the solvent level in the beaker.
 - Alternatively, use a probe sonicator with an amplitude of 90% for 35 minutes, keeping the sample in an ice bath to control the temperature.
- Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol. The resulting aqueous extract contains the crude neodiosmin.
- Drying and Storage: The concentrated extract can be freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to obtain a solid crude extract. Store the dried extract at -20°C for further analysis and purification.



Protocol 2: Microwave-Assisted Extraction (MAE) of Neodiosmin

Objective: To utilize microwave energy for the rapid extraction of **neodiosmin** from citrus peels.

Materials:

- Fresh or dried citrus peels, ground
- Ethanol (80%, v/v)
- Microwave extraction system (closed or open vessel)
- Extraction vessel
- · Filter paper
- Rotary evaporator
- Analytical balance

- Sample Preparation: Weigh 5 g of ground citrus peel.
- Solvent Addition: Place the sample into a microwave extraction vessel and add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:10 g/mL).
- Microwave Extraction:
 - Place the vessel in the microwave extractor.
 - Set the microwave power to 400 W.
 - Set the extraction time to 5 minutes.
 - Set the temperature limit to 80°C to prevent degradation of the target compounds.



- Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through filter paper.
- Concentration: Concentrate the filtrate using a rotary evaporator at 50°C.
- Drying and Storage: Dry the concentrated extract and store at -20°C.

Protocol 3: Enzyme-Assisted Extraction (EAE) of Neodiosmin

Objective: To use enzymes to break down the cell wall of citrus peels and facilitate the release of **neodiosmin**.

Materials:

- Fresh or dried citrus peels, milled
- · Distilled water
- Cellulase and/or Pectinase enzyme preparation
- pH meter and buffer solutions (e.g., citrate buffer, pH 4.5)
- Shaking water bath or incubator
- Centrifuge
- Filter paper
- Rotary evaporator or freeze-dryer

- Sample Preparation: Suspend 10 g of milled citrus peel in 200 mL of citrate buffer (pH 4.5) in a 500 mL flask.
- Enzyme Addition: Add the enzyme preparation (e.g., a mixture of cellulase and pectinase) at a concentration of 2% (w/w of the peel).



- Incubation: Place the flask in a shaking water bath at 50°C and incubate for 2 hours with constant agitation.
- Enzyme Inactivation: After incubation, heat the mixture to 90°C for 10 minutes to inactivate the enzymes.
- Centrifugation and Filtration: Cool the mixture and centrifuge at 4000 rpm for 15 minutes. Filter the supernatant through filter paper.
- Concentration: Concentrate the filtrate using a rotary evaporator or freeze-dryer to obtain the crude extract.
- Storage: Store the dried extract at -20°C.

Protocol 4: Purification of Neodiosmin using Column Chromatography

Objective: To purify **neodiosmin** from the crude extract.

Materials:

- Crude citrus peel extract
- Silica gel (for column chromatography)
- Solvents for mobile phase (e.g., a gradient of chloroform and methanol)
- Glass column
- Fraction collector
- Thin Layer Chromatography (TLC) plates and developing chamber
- UV lamp for visualization



- Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% chloroform) and pack it into a glass column.
- Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
- Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of methanol in the chloroform-methanol mixture (e.g., from 100:0 to 90:10, 80:20, etc.).
- Fraction Collection: Collect the eluting solvent in fractions using a fraction collector.
- TLC Analysis: Monitor the collected fractions using TLC to identify the fractions containing neodiosmin. Use a standard of neodiosmin for comparison if available. Visualize the spots under a UV lamp.
- Pooling and Concentration: Pool the fractions containing pure **neodiosmin** and concentrate them using a rotary evaporator to obtain the purified compound.

Visualization of Experimental Workflows

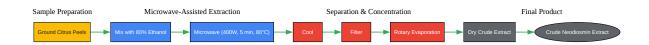
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described extraction methods.



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Caption: Workflow for Ultrasound-Assisted Extraction of **Neodiosmin**.

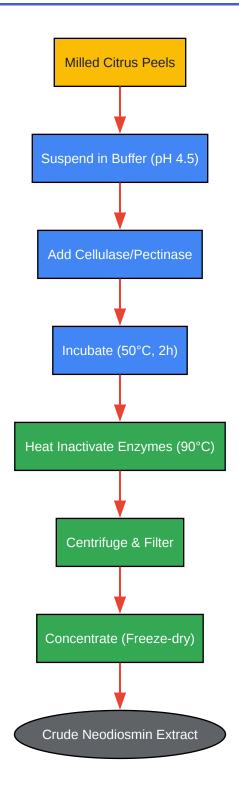




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Caption: Workflow for Microwave-Assisted Extraction of Neodiosmin.





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Caption: Workflow for Enzyme-Assisted Extraction of **Neodiosmin**.



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